GNE-6776

Übersicht

Beschreibung

GNE-6776 ist ein niedermolekularer Inhibitor, der speziell auf die Ubiquitin-spezifische-Prozessierungs-Protease 7 (USP7) abzielt. USP7 ist ein Deubiquitinierendes Enzym, das eine entscheidende Rolle bei der Regulation des Proteinabbaus, der Lokalisation und der Aktivität spielt, indem es Ubiquitin von Substratproteinen entfernt. Die Überexpression von USP7 wurde mit verschiedenen Krebsarten in Verbindung gebracht, was es zu einem bedeutenden Ziel für die Krebstherapie macht .

Vorbereitungsmethoden

Die Synthese von GNE-6776 beinhaltet ein kernmagnetisches Resonanz-basiertes Screening und ein strukturbasiertes Design. Die Verbindung wird durch eine Reihe von chemischen Reaktionen entwickelt, die ihre inhibitorische Aktivität gegenüber USP7 optimieren. Die Synthese-Route beinhaltet die Bildung des Aminopyridin-Moleküls, das für die Bindungsaffinität der Verbindung zu USP7 entscheidend ist . Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich großtechnische Synthese- und Reinigungsprozesse, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit USP7 konzentrieren. Die Verbindung bildet Wasserstoffbrückenbindungen mit bestimmten Aminosäuren in der USP7-katalytischen Domäne, wie His403 und Asp349 . Diese Wechselwirkungen sind für die inhibitorische Aktivität der Verbindung unerlässlich. Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen die stabilisierten Formen von Proteinen, die sonst durch das Ubiquitin-Proteasom-System abgebaut würden.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Krebsforschung hat sich this compound vielversprechend gezeigt, den Tumorzelltod zu induzieren und die Zytotoxizität von Chemotherapeutika zu verstärken . Es wurde verwendet, um die Rolle von USP7 bei verschiedenen Krebsarten zu untersuchen, darunter Brustkrebs, chronisch-lymphatische Leukämie und epithelialer Ovarialkrebs . Darüber hinaus wurde this compound in der Forschung über rezidivierende Spontanaborte eingesetzt, wo es durch den Wnt/β-Catenin-Signalweg zur Regulierung der Trophoblasten-Proliferation, Apoptose, Migration und Invasion beiträgt .

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Hemmung von USP7. Die Verbindung bindet an die katalytische Domäne von USP7 und verhindert so, dass sie Ubiquitin von Substratproteinen entfernt . Diese Hemmung führt zur Anhäufung von ubiquitinierten Proteinen, die dann vom Proteasom zum Abbau abgegeben werden. Zu den beteiligten molekularen Zielen und Signalwegen gehört der p53-MDM2-Signalweg, bei dem USP7 die Stabilität des Tumorsuppressorproteins p53 reguliert . Durch die Hemmung von USP7 fördert this compound den Abbau von MDM2, was zu erhöhten p53-Spiegeln und einer verstärkten Tumorsuppression führt.

Analyse Chemischer Reaktionen

GNE-6776 undergoes various chemical reactions, primarily focusing on its interaction with USP7. The compound forms hydrogen bonds with specific amino acids in the USP7 catalytic domain, such as His403 and Asp349 . These interactions are essential for the compound’s inhibitory activity. The major products formed from these reactions include the stabilized forms of proteins that would otherwise be degraded by the ubiquitin-proteasome system.

Wissenschaftliche Forschungsanwendungen

Research Findings

- Tumor Cell Death Induction : Studies have shown that GNE-6776 induces cell death in hematopoietic and solid tumor cell lines. It enhances the cytotoxic effects when used in combination with other chemotherapeutic agents, including PIM kinase inhibitors .

- Selectivity and Potency : this compound has demonstrated high selectivity against other deubiquitinases, maintaining efficacy even at higher concentrations (up to 100 µM) without significant off-target effects. This selectivity is vital for minimizing side effects during treatment .

- Impact on Chemoresistance : In triple-negative breast cancer models, this compound has been identified as a potential therapeutic agent to overcome chemoresistance. It alters the expression of key proteins associated with drug resistance pathways, suggesting its role as a sensitizer to conventional therapies .

- Effects on Protein Stability : The compound stabilizes p53 levels in wild-type cells while promoting MDM2 ubiquitination, thereby enhancing p53-mediated signaling pathways that are often disrupted in cancer cells .

Study 1: Efficacy in Hematologic Malignancies

A study investigating the effects of this compound on various hematologic malignancies revealed significant reductions in cell viability across multiple cell lines. The study utilized a three-day viability assay across 441 cell lines from 15 tumor types, demonstrating that this compound effectively decreased viability in sensitive cell lines while sparing normal cells .

Study 2: Combination Therapy with PIM Inhibitors

In combination studies with PIM inhibitors, this compound showed enhanced apoptosis markers such as cleaved PARP and caspase-3 in treated cells compared to controls. This suggests that this compound not only acts independently but also synergistically enhances the effects of existing therapies .

Data Tables

| Study | Cancer Type | Effect of this compound | Combination Therapy | Key Findings |

|---|---|---|---|---|

| Study 1 | Hematologic | Reduced cell viability | None | Significant decrease in viability across multiple lines |

| Study 2 | Triple-Negative Breast Cancer | Induced apoptosis | PIM inhibitors | Enhanced apoptosis markers observed |

Wirkmechanismus

GNE-6776 exerts its effects by selectively inhibiting USP7. The compound binds to the catalytic domain of USP7, preventing it from removing ubiquitin from substrate proteins . This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The molecular targets and pathways involved include the p53-MDM2 pathway, where USP7 regulates the stability of the tumor suppressor protein p53 . By inhibiting USP7, this compound promotes the degradation of MDM2, leading to increased levels of p53 and enhanced tumor suppression.

Vergleich Mit ähnlichen Verbindungen

GNE-6776 ähnelt anderen USP7-Inhibitoren wie GNE-6640, FT671 und FT827 . Diese Verbindungen teilen einen gemeinsamen Wirkmechanismus, der auf die katalytische Domäne von USP7 abzielt und die Entfernung von Ubiquitin von Substratproteinen verhindert. this compound ist einzigartig in seiner Bindungsaffinität und Selektivität für USP7, was es zu einem potenten Inhibitor mit signifikantem therapeutischem Potenzial macht . Die strukturelle Optimierung von this compound hat zu einer Verbindung mit verbesserter Wirksamkeit und reduzierten Off-Target-Effekten im Vergleich zu anderen USP7-Inhibitoren geführt .

Biologische Aktivität

GNE-6776 is a selective small-molecule inhibitor of the deubiquitinating enzyme USP7 (Ubiquitin Specific Peptidase 7), which plays a crucial role in various cellular processes, including protein stability, cell cycle regulation, and apoptosis. The inhibition of USP7 has garnered significant interest in cancer research due to its potential therapeutic implications. This article details the biological activity of this compound, including its mechanisms of action, effects on cell viability, and implications for cancer treatment.

This compound inhibits USP7 by binding non-covalently to the enzyme, disrupting its ability to interact with ubiquitin. This inhibition leads to the stabilization of p53, a critical tumor suppressor protein that regulates cell cycle and apoptosis. The compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents in various cancer cell lines by promoting apoptosis through the accumulation of p53 and other substrates regulated by USP7.

Key Findings on Mechanism:

- Inhibition of Deubiquitination : this compound interferes with the binding of ubiquitin to USP7, leading to decreased deubiquitination activity and subsequent stabilization of p53 and other proteins involved in tumor suppression .

- Impact on Ubiquitin Chains : Structural studies indicate that this compound preferentially affects Lys48-linked ubiquitin chains, which are critical for targeting proteins for degradation .

Biological Activity in Cancer Models

This compound has been evaluated in several cancer models, demonstrating its potential as a therapeutic agent.

Case Studies and Experimental Data

-

Burkitt's Lymphoma :

- Study Overview : Inhibition of USP7 using this compound did not significantly alter p53 mRNA or protein levels but showed promising results in inducing apoptosis in EBNA1-transfected Burkitt's lymphoma cells.

- Cell Viability Assays : At a concentration of 15 µM, this compound was found non-toxic and did not induce necrosis, confirming its safety profile .

-

Triple-Negative Breast Cancer (TNBC) :

- Experimental Setup : MDA-MB-231 cells were treated with various concentrations of this compound alongside chemotherapeutic agents like doxorubicin and paclitaxel.

- Results : The study revealed that this compound enhanced the apoptotic effects of these drugs, suggesting its role in overcoming chemoresistance by stabilizing p53 and promoting cell death .

- Colorectal Carcinoma :

Tables Summarizing Key Data

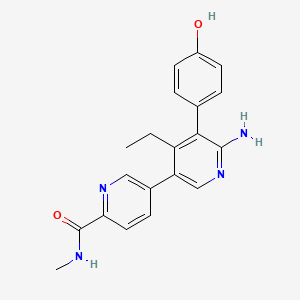

Eigenschaften

IUPAC Name |

5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYSSYGGXOFJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.